Methyl isoquinoline-3-carboxylate

Description

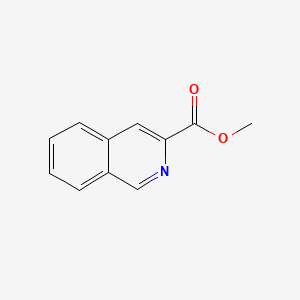

Structure

3D Structure

Properties

IUPAC Name |

methyl isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCGBIZQNMVMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352385 | |

| Record name | methyl isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27104-73-0 | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27104-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-ISOQUINOLINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQT2546QNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of Methyl Isoquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl isoquinoline-3-carboxylate. The information herein is intended to support research, development, and quality control activities where this compound is of interest. The data presented is a combination of predicted values based on established spectroscopic principles and data from closely related compounds, compiled to offer a reliable reference in the absence of a complete, publicly available experimental dataset.

Chemical and Physical Properties

This compound is an off-white to light yellow solid.[1][2] It is a member of the isoquinoline family, a class of heterocyclic aromatic compounds with significance in medicinal chemistry.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | [3][4][5] |

| Molecular Weight | 187.19 g/mol | [2][3][4] |

| CAS Number | 27104-73-0 | [2][3][4] |

| Melting Point | 86-88 °C | [1][2] |

Spectroscopic Data

The following sections provide a detailed breakdown of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the isoquinoline ring system and the methyl ester group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.3 | s | 1H | H-1 |

| ~8.5 | s | 1H | H-4 |

| ~8.2 | d | 1H | H-5 or H-8 |

| ~8.0 | d | 1H | H-8 or H-5 |

| ~7.8 | t | 1H | H-6 or H-7 |

| ~7.7 | t | 1H | H-7 or H-6 |

| ~4.0 | s | 3H | -OCH₃ |

Note: Predicted chemical shifts are based on the analysis of similar isoquinoline structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the carbon skeleton of the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[6]

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (ester) |

| ~153 | C-1 |

| ~145 | C-3 |

| ~137 | C-4a |

| ~131 | C-8a |

| ~130 | C-7 |

| ~129 | C-5 |

| ~128 | C-6 |

| ~127 | C-8 |

| ~120 | C-4 |

| ~53 | -OCH₃ |

Note: Predicted chemical shifts are based on computational models and data from analogous compounds. Experimental verification is recommended.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic system and the methyl ester functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1300-1100 | Strong | C-O Stretch (Ester) |

| 900-675 | Strong | Aromatic C-H Bend (Out-of-plane) |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid vs. solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

| m/z | Ion |

| 187.06 | [M]⁺ |

| 188.07 | [M+H]⁺ |

| 156.05 | [M-OCH₃]⁺ |

| 128.04 | [M-COOCH₃]⁺ |

Note: The molecular ion peak [M]⁺ is expected at m/z 187. Fragmentation may occur through the loss of the methoxy or the entire carbomethoxy group.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.

-

Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters for small organic molecules should be employed. Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be collected for reference.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

- 1. Methyl 3-isoquinolinecarboxylate CAS#: 27104-73-0 [amp.chemicalbook.com]

- 2. 异喹啉-3-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Methyl 3-isoquinolinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl isoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl isoquinoline-3-carboxylate. It includes key data, detailed experimental protocols, and visualizations to support research and development activities involving this heterocyclic compound.

Core Properties and Data

This compound is a heterocyclic aromatic compound belonging to the isoquinoline family.[1] Its structure, featuring a fused benzene and pyridine ring system with a methyl ester group at the 3-position, makes it a valuable building block in chemical synthesis.[1] It presents as a cream or off-white to light yellow solid powder.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₂ | [2][3] |

| Molecular Weight | 187.19 g/mol | [2][4] |

| CAS Number | 27104-73-0 | [2][3] |

| Appearance | Cream powder; Off-white to light yellow solid | [1] |

| Melting Point | 86-88 °C (lit.); 88-89 °C | [1][2] |

| Boiling Point | 321.94°C (rough estimate) | [1] |

| Density | 1.1963 (rough estimate) | [1] |

| pKa | 2.58 ± 0.30 (Predicted) | [1] |

| Refractive Index | 1.4900 (estimate) | [1] |

| InChI | InChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3 | [4] |

| InChIKey | ZBCGBIZQNMVMPC-UHFFFAOYSA-N | [4] |

| SMILES | COC(=O)C1=CC2=C(C=CC=C2)C=N1 | [2] |

Solubility

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of its tetrahydroisoquinoline precursor.[1]

General Procedure: [1]

-

To a 250 mL flask, add (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (4.23 g, 22.15 mmol) and N,N-dimethylformamide (50 mL).

-

Add potassium permanganate (2.97 g, 18.79 mmol) to the solution.

-

Allow the reaction to proceed for 6 hours.

-

Quench the reaction by adding ethanol (50 mL) and stirring for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in methanol (30 mL).

-

Purify the residue by column chromatography to yield the final product.

Analytical Characterization

Detailed experimental spectra for this compound are not widely published. The following protocols describe general methodologies for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic protons in the range of 7-9 ppm and a singlet for the methyl ester protons around 4 ppm.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals would include aromatic carbons between 120-150 ppm, the ester carbonyl carbon around 165-175 ppm, and the methyl carbon around 50-55 ppm.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film from a solution evaporated on a salt plate.

-

Analysis: Acquire the IR spectrum. Key expected peaks would include C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and aromatic C=C and C-H stretching vibrations.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Analysis: Acquire the mass spectrum. The molecular ion peak ([M+H]⁺) would be expected at m/z 188.07. Fragmentation patterns can be analyzed in MS/MS experiments to confirm the structure, with potential losses of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of isoquinoline alkaloids is known for a wide range of pharmacological effects, including anti-tumor, antimicrobial, and anti-inflammatory properties.

Derivatives of isoquinoline-3-carboxylic acid have been investigated as potential anti-tumor agents. These compounds are thought to exert their effects through various mechanisms, though a specific signaling pathway for the methyl ester has not been elucidated.

Generally, isoquinoline alkaloids have been shown to interfere with multiple cellular signaling pathways that are crucial for viral replication, such as the nuclear factor-κB (NF-κB) and the mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK) pathways. The isoquinoline alkaloid biosynthesis itself is a well-defined pathway originating from tyrosine.

Safety Information

This compound is classified as an irritant.[1] The following GHS hazard statements apply:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn. It is recommended to store the compound sealed in a dry environment at room temperature.[1]

Applications

The primary use of this compound is as an intermediate in chemical synthesis. For instance, it has been used in the preparation of 3-acetylisoquinoline. Its structural motif is of interest to medicinal chemists for the development of new therapeutic agents, leveraging the known biological activities of the isoquinoline scaffold.

References

CAS number and molecular structure of Methyl isoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl isoquinoline-3-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in the development of pharmacologically active agents.

Chemical Identity and Molecular Structure

This compound is a member of the isoquinoline family, a class of aromatic heterocyclic compounds.[1][2] Its structure consists of a benzene ring fused to a pyridine ring, with a methyl ester group at the 3-position.

Below is a 2D representation of the molecular structure.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Appearance | Off-white to light yellow solid; Cream powder | [1][3] |

| Melting Point | 86-88 °C | [1][3][8][9] |

| Boiling Point | 321.94°C (rough estimate) | [1][3] |

| Density | 1.1963 (rough estimate) | [1][3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |

| SMILES | COC(=O)c1cc2ccccc2cn1 | [8][9] |

| InChI Key | ZBCGBIZQNMVMPC-UHFFFAOYSA-N | [1][3][8][9] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common laboratory-scale procedure involves the oxidation of its tetrahydroisoquinoline precursor.

Protocol: Oxidation of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

This protocol outlines a general procedure for the synthesis of this compound via the oxidation of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.[1][3]

Materials:

-

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

-

N,N-dimethylformamide (DMF)

-

Potassium permanganate (KMnO₄)

-

Ethanol

-

Methanol

-

Standard laboratory glassware (e.g., 250 mL flask)

-

Stirring apparatus

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a 250 mL flask, dissolve (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (4.23 g, 22.15 mmol) in N,N-dimethylformamide (50 mL).[1][3]

-

Addition of Oxidant: Add potassium permanganate (2.97 g, 18.79 mmol) to the solution while stirring.[1][3]

-

Reaction: Allow the reaction to proceed for 6 hours at room temperature with continuous stirring.[1][3]

-

Quenching: After 6 hours, add ethanol (50 mL) to the reaction mixture and stir for an additional 30 minutes to quench any unreacted potassium permanganate.[1][3]

-

Solvent Removal: Remove the solvent from the mixture using a rotary evaporator.[1][3]

-

Extraction: Dissolve the resulting residue in methanol (30 mL).[1][3]

-

Purification: Purify the residue using column chromatography to isolate the final product.[1][3]

The following diagram illustrates the workflow for this synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While this compound is primarily a building block, its core isoquinoline structure is of immense interest in pharmacology.[2][10] Isoquinoline derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][11][12][13][14]

-

Chemical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules. For instance, it has been used in the preparation of 3-acetylisoquinoline.[1][3][8]

-

Drug Design Scaffold: The isoquinoline-3-carboxylic acid moiety is recognized as a valuable pharmacophore. A novel anti-tumor agent was successfully designed and synthesized by conjugating two isoquinoline-3-carboxylic acid units with benzoic acid, demonstrating high therapeutic efficacy and low systemic toxicity in preclinical models.[15] This highlights the potential of using this scaffold to develop new anticancer drugs.[15]

-

Pharmacological Research: The broader family of isoquinoline alkaloids, which share the core structure, includes well-known drugs like morphine (analgesic) and berberine (antibacterial, metabolic regulator).[12] Research into synthetic derivatives like this compound allows for the exploration of new structure-activity relationships (SAR) to develop novel therapeutics with improved efficacy and safety profiles.[10][16]

The diagram below illustrates the relationship between the core compound and its application in drug discovery.

Caption: Role of this compound in drug discovery.

Biological Significance and Signaling Pathways

The biological activity of isoquinoline alkaloids is often attributed to their ability to interact with various cellular targets. While specific signaling pathways for this compound are not extensively documented, the activities of related isoquinoline compounds provide significant insights.

-

Anticancer Mechanisms: Many isoquinoline alkaloids, such as berberine and sanguinarine, exert anticancer effects by modulating critical signaling pathways.[10] They can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.[10] Some derivatives also act as kinase or tubulin inhibitors, disrupting cell division and signaling.[10]

-

Antiviral Mechanisms: Isoquinoline alkaloids can interfere with viral replication through multiple pathways.[17] For example, berberine has been shown to inhibit pathways such as NF-κB and MEK/ERK, which are essential for the replication of various viruses.[17]

-

Nucleic Acid Interaction: The planar aromatic structure of isoquinolines facilitates intercalation with DNA.[2] This interaction can alter the stability of DNA and interfere with the binding of proteins involved in replication, transcription, and repair, contributing to their cytotoxic effects against cancer cells and microbes.[2]

The development of drugs based on the isoquinoline-3-carboxylic acid scaffold, as demonstrated in recent studies, suggests that this particular substitution pattern is promising for creating compounds that can effectively target these or other relevant biological pathways.[15] Further research is needed to elucidate the specific molecular targets and mechanisms of action for this compound and its direct derivatives.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Methyl 3-isoquinolinecarboxylate | 27104-73-0 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. labsolu.ca [labsolu.ca]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Methyl 3-isoquinolinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. Methyl 3-isoquinolinecarboxylate 97 27104-73-0 [sigmaaldrich.com]

- 9. 3-イソキノリンカルボン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 12. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

The Biological Versatility of Isoquinoline-3-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Biological Activities, and Mechanisms of Action

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, isoquinoline-3-carboxylate and its related compounds have garnered significant attention for their potential as anticancer, antimicrobial, and enzyme-inhibitory agents. This technical guide provides a comprehensive overview of the biological activities of isoquinoline-3-carboxylate derivatives, intended for researchers, scientists, and drug development professionals. We delve into their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Synthesis of the Isoquinoline-3-Carboxylate Core

The synthesis of the isoquinoline-3-carboxylate scaffold can be achieved through several established methods in organic chemistry. Key strategies include the Pomeranz–Fritsch reaction, Bischler-Napieralski cyclization, and Pictet-Spengler reaction, which are foundational in constructing the isoquinoline nucleus.[1][2] More contemporary approaches, such as domino reactions, offer efficient "one-pot" syntheses of these valuable compounds.[3]

Detailed Synthetic Protocol: One-Pot Synthesis of Ethyl Isoquinoline-3-carboxylate

This domino reaction provides a straightforward route to ethyl isoquinoline-3-carboxylate from readily available starting materials.[3]

Reaction Scheme:

-

Route A: Phthalaldehyde + Ethyl Glycinate → Ethyl isoquinoline-3-carboxylate

-

Route B: Phthalaldehyde + Diethyl Aminomalonate → Ethyl isoquinoline-3-carboxylate

Experimental Procedure (Route A):

-

A mixture of phthalaldehyde (1 equivalent) and ethyl glycinate (1 equivalent) in dry ethanol is prepared.

-

The reaction mixture is refluxed with vigorous stirring for 3 days, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure (in vacuo) to yield an oil.

-

The oil is allowed to crystallize upon standing.

-

The crude product is recrystallized from ethyl acetate to afford pure ethyl isoquinoline-3-carboxylate.[3]

This method and its variations provide a versatile entry point for the synthesis of a library of substituted isoquinoline-3-carboxylate derivatives for biological screening.

Anticancer Activity

Isoquinoline derivatives have long been investigated for their anticancer properties, with several demonstrating potent cytotoxic effects against a range of cancer cell lines.[4][5] The isoquinoline-3-carboxylate moiety has emerged as a key pharmacophore in the design of novel anti-tumor agents.[6]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected isoquinoline and isoquinoline-3-carboxylate derivatives, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.

| Compound/Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | Huh-7 (Hepatocellular carcinoma) | 13.97 (EC₅₀) | [7] |

| N-(3-morpholinopropyl)-substituted benzo[4][8]indolo[3,4-c]isoquinoline | Various (Mean) | 0.039 | [4] |

| Isoquinoline–hydrazinyl-thiazole hybrid 1a | A549 (Lung adenocarcinoma) | 1.43 | [4] |

| Isoquinoline–hydrazinyl-thiazole hybrid 1b | A549 (Lung adenocarcinoma) | 1.75 | [4] |

| 6-(5-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxypicolinaldehyde oxime (15b ) | MDA-MB-231 (Triple-negative breast cancer) | 22 | [4] |

| N,N-dimethylaminophenyl substituted THIQ derivative (15c ) | U251 (Glioblastoma) | 36 | [4] |

| 4-oxoquinoline-3-carboxamide derivative 16b | ACP-03 (Gastric cancer) | 1.92 | [8] |

| 4-oxoquinoline-3-carboxamide derivative 17b | ACP-03 (Gastric cancer) | 5.18 | [8] |

| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (7c ) | MCF-7 (Breast cancer) | 1.73 (µg/mL) | [9] |

Mechanisms of Anticancer Action

The anticancer effects of isoquinoline derivatives are often attributed to their ability to interfere with critical cellular processes, including DNA replication and cell signaling.

Topoisomerase I (Top1) is a crucial enzyme involved in DNA replication and transcription. Its inhibition leads to DNA damage and ultimately, apoptosis in cancer cells. Several isoquinoline derivatives, particularly those with a 3-arylisoquinoline scaffold, have been identified as potent Top1 inhibitors.[10][11][12] These compounds stabilize the Top1-DNA cleavage complex, preventing the re-ligation of the DNA strand.[10]

Caption: Inhibition of Topoisomerase I by an isoquinoline-3-carboxylate derivative.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14][15][16][17][18] Several isoquinoline alkaloids have been shown to exert their anticancer effects by modulating this pathway.[7] While direct inhibition of this pathway by isoquinoline-3-carboxylates is an active area of research, the general mechanism involves the suppression of key kinases in the cascade, leading to the inhibition of downstream effectors responsible for cell proliferation and survival.

Caption: Potential inhibition points of the PI3K/Akt/mTOR pathway.

Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in certain types of breast cancer. Isoquinoline-tethered quinazoline derivatives have been developed as selective HER2 inhibitors, demonstrating enhanced cellular activity and anti-proliferative effects against HER2-dependent cancer cells.[19][20][21]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Isoquinoline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][22][23][24][25][26]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isoquinoline derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 | [1] |

| Tricyclic Isoquinoline 8f | Staphylococcus aureus | 32 | [1] |

| Tricyclic Isoquinoline 8f | Streptococcus pneumoniae | 32 | [1] |

| Tricyclic Isoquinoline 8d | Enterococcus faecium | 128 | [1] |

| Tricyclic Isoquinoline 8f | Enterococcus faecium | 64 | [1] |

| Alkynyl Isoquinoline HSN584 | Methicillin-resistant S. aureus (MRSA) | 4-8 | [22] |

| Alkynyl Isoquinoline HSN739 | Methicillin-resistant S. aureus (MRSA) | 4-8 | [22] |

| (+)-Actinodaphnine | Bacillus cereus | ≥50 | [23] |

| (+)-Anonaine | Staphylococcus aureus | ≥50 | [23] |

Enzyme Inhibitory Activity

Beyond their roles in anticancer and antimicrobial activities, isoquinoline derivatives have been explored as inhibitors of various enzymes implicated in disease.

Quantitative Enzyme Inhibition Data

The following table summarizes the enzyme inhibitory activity of selected isoquinoline derivatives.

| Compound/Derivative | Enzyme Target | IC₅₀ (nM) | Reference |

| Isoquinoline derivative 9a | HER2 Kinase | - | [19] |

| Isoquinoline derivative 9b | HER2 Kinase | - | [19] |

| Isoquinoline derivative 14a | SKBR3 cells (HER2 overexpressing) | 103 | [19] |

| 3-Arylisoquinolinamines | Topoisomerase I | Potent Inhibition | [12] |

| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | 650 - 18200 | [27] |

| Arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives | α-Amylase | 3420 - 48950 | [28] |

| Arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives | α-Glucosidase | 650 - 46800 | [28] |

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Caption: General workflow of the MTT assay for cytotoxicity testing.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the isoquinoline-3-carboxylate test compounds in a culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the isoquinoline-3-carboxylate test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Conclusion

Isoquinoline-3-carboxylate derivatives represent a promising class of compounds with diverse biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibitory agents warrants further investigation and development. The synthetic accessibility of the isoquinoline-3-carboxylate scaffold, coupled with the potential for diverse functionalization, provides a robust platform for the generation of novel therapeutic leads. This technical guide serves as a foundational resource for researchers in the field, providing key data and methodologies to facilitate the exploration and optimization of this important chemical class in the pursuit of new and effective medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 3. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Arylisoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR | CoLab [colab.ws]

- 22. mdpi.com [mdpi.com]

- 23. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of Methyl Isoquinoline-3-carboxylate as a Synthetic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl isoquinoline-3-carboxylate stands as a pivotal synthetic intermediate in the realm of medicinal chemistry and materials science. Its rigid, bicyclic aromatic structure, coupled with the reactive ester functionality, provides a versatile scaffold for the synthesis of a diverse array of complex molecules, including novel therapeutic agents and functional materials. This technical guide delves into the synthesis, reactivity, and applications of this compound, offering detailed experimental protocols and insights into its role in the development of bioactive compounds.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic strategies, primarily involving the construction of the isoquinoline core followed by functional group manipulation or direct aromatization of a pre-existing tetrahydroisoquinoline skeleton.

One of the most common and effective methods involves the dehydrogenation of its saturated precursor, methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This transformation can be accomplished using various oxidizing agents or catalytic systems.

Dehydrogenation of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

A widely employed method for the synthesis of isoquinolines is the dehydrogenation of their tetrahydro counterparts. This can be achieved using a variety of reagents and conditions, offering flexibility in substrate scope and scalability.

Experimental Protocol: Dehydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a procedure for the corresponding ethyl ester and is applicable to the methyl ester.[1]

-

Reaction Setup: In a flask equipped with a distillation apparatus, a mixture of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1.0 eq) and 10% Palladium on Carbon (Pd/C) (approx. 0.7 eq by weight) is prepared.

-

Reaction Conditions: The mixture is heated to 160-170 °C under reduced pressure (25 Torr).

-

Work-up and Purification: The reaction is monitored for completion (typically 0.5 hours). Upon completion, the product, this compound, is distilled directly from the reaction mixture.

| Precursor | Reagent | Conditions | Yield | Reference |

| Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Pd/C | 160-170 °C, 25 Torr, 0.5 h | 71% | [1] |

| (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (methyl ester) | KMnO4 | DMF, 6 h | 24.56% | [2] |

Experimental Protocol: Oxidation with Potassium Permanganate

An alternative method utilizes a strong oxidizing agent like potassium permanganate in a suitable solvent.[2]

-

Reaction Setup: To a solution of (3S)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1.0 eq) in N,N-dimethylformamide (DMF), potassium permanganate (0.85 eq) is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 6 hours.

-

Work-up and Purification: After the reaction is complete, ethanol is added to quench the excess permanganate. The solvent is removed under reduced pressure, and the residue is taken up in methanol. The crude product is then purified by column chromatography to afford this compound.

Classical Isoquinoline Synthesis Routes

While the above methods start from a pre-formed tetrahydroisoquinoline, the isoquinoline core itself can be constructed through several classic named reactions, which can be adapted to produce intermediates for this compound.

-

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[3][4][5] The necessary β-phenylethylamide can be derived from amino acids, thereby incorporating the precursor to the 3-carboxy group.

-

Pomeranz-Fritsch-Bobbitt Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring system.[6][7][8][9] Modifications of this reaction can lead to tetrahydroisoquinolines, which can then be dehydrogenated.

Synthesis Workflow

Caption: General synthetic strategies for obtaining this compound.

Role as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the reactivity of both the ester group and the isoquinoline ring system.

Reactions at the Ester Group

The methyl ester at the C-3 position can undergo a variety of transformations common to esters, providing access to a wide range of functional groups.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-specific reactions.

-

Amidation: Direct reaction with amines can yield the corresponding amides. Isoquinoline-3-carboxamides are of particular interest in medicinal chemistry due to their potential biological activities.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 3-(hydroxymethyl)isoquinoline, which can be further functionalized.

-

Grignard Reaction: Reaction with Grignard reagents can lead to the formation of tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 3-(2-hydroxypropan-2-yl)isoquinoline.

Reactions involving the Isoquinoline Ring

The isoquinoline nucleus is an electron-deficient aromatic system, which influences its reactivity.

-

Nucleophilic Aromatic Substitution: The isoquinoline ring can undergo nucleophilic aromatic substitution, particularly at the C-1 position, especially when the nitrogen is quaternized.

-

Cycloaddition Reactions: The diene system within the isoquinoline ring can participate in cycloaddition reactions, leading to the formation of more complex polycyclic structures.[10]

Key Transformations of this compound

References

- 1. organicreactions.org [organicreactions.org]

- 2. Bischler napieralski reaction | PPTX [slideshare.net]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 10. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and first synthesis of isoquinoline compounds

An In-depth Technical Guide to the Discovery and First Synthesis of Isoquinoline Compounds

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif that is fundamental to a vast array of natural products and synthetic compounds with significant pharmacological activity.[1] As a structural isomer of quinoline, this benzopyridine, composed of a benzene ring fused to a pyridine ring, is the core of over 2,500 naturally occurring alkaloids.[1] Its derivatives have found applications as anesthetics, vasodilators, antihypertensives, and antimicrobial agents.[1] This technical guide provides a detailed exploration of the historical discovery of isoquinoline, the elucidation of its structure, and the seminal synthetic methodologies that have become cornerstones of medicinal chemistry.

Discovery and Structural Elucidation

The story of isoquinoline begins in the late 19th century, a period marked by intensive investigation into the chemical components of coal tar.[1]

Isolation from Coal Tar

In 1885, S. Hoogewerf and W.A. van Dorp at the University of Leiden first isolated a novel nitrogen-containing basic compound from coal tar.[1][2][3] They named it "isoquinoline" to signify its isomeric relationship with the previously discovered quinoline.[1] Their isolation method was laborious, relying on the fractional crystallization of the acid sulfate salt from the basic fraction of coal tar.[1][2] A more efficient method was later developed in 1914 by Weissgerber, who exploited the greater basicity of isoquinoline compared to quinoline for a more effective selective extraction.[1][2]

Elucidation of the Structure

Early chemical analysis established the molecular formula of isoquinoline as C₉H₇N.[1] The definitive proof of its structure came from oxidative degradation studies. The vigorous oxidation of isoquinoline using alkaline potassium permanganate yielded two key, identifiable products:

-

Phthalic acid: This indicated the presence of an unsubstituted benzene ring.[1]

-

3,4-Pyridinedicarboxylic acid (Cinchomeronic acid): This pointed to a pyridine ring fused at its 3 and 4 positions.[1]

The formation of these two specific products was crucial evidence that correctly established the structure of isoquinoline as a benzene ring fused to a pyridine ring at the β and γ positions.[1]

Foundational Synthetic Methodologies

The isolation of isoquinoline catalyzed the development of synthetic routes to access its core structure and derivatives. Three historical reactions are foundational to isoquinoline synthesis: the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction, and the Pictet-Spengler reaction.[1]

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski in 1893, this reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines.[4][5][6] These intermediates can then be dehydrogenated to yield the aromatic isoquinoline.[2]

-

Core Transformation: A β-phenylethylamine is first acylated and then cyclodehydrated using a Lewis acid.[2]

-

Reagents: The reaction is performed under refluxing acidic conditions with a dehydrating agent. Phosphoryl chloride (POCl₃) is most common, but phosphorus pentoxide (P₂O₅), SnCl₄, and others can be used.[6][7]

-

Key Feature: The cyclization is facilitated by electron-donating groups on the aromatic ring.[5] For substrates without such groups, harsher conditions like P₂O₅ in refluxing POCl₃ are required.[3][5]

The Pomeranz-Fritsch Reaction (1893)

Also reported in 1893 by Cäsar Pomeranz and Paul Fritsch, this reaction synthesizes the isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal.[8][9][10]

-

Core Transformation: A benzaldehyde is condensed with a 2,2-dialkoxyethylamine, and the resulting Schiff base is cyclized.[10]

-

Reagents: The reaction is typically promoted by a strong acid, such as concentrated sulfuric acid.[9][11]

-

Two-Stage Process: The synthesis first involves the formation of the benzalaminoacetal intermediate, which is then subjected to acid-catalyzed ring closure to form the aromatic isoquinoline ring.[8][12]

The Pictet-Spengler Reaction (1911)

Discovered by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to yield a tetrahydroisoquinoline.[1][13][14]

-

Core Transformation: A β-arylethylamine reacts with a carbonyl compound to form a Schiff base, which then undergoes an intramolecular electrophilic substitution.[15][16]

-

Product: The direct product is a 1,2,3,4-tetrahydroisoquinoline, not the fully aromatic isoquinoline.[17]

-

Significance: This reaction is of immense biological importance as it can proceed under mild, even physiological, conditions, especially when the aromatic ring is activated with electron-donating groups. It forms the basis for the biosynthesis of numerous isoquinoline alkaloids.[1]

Data Summary and Protocols

Physical and Chemical Properties of Isoquinoline

| Property | Value | Reference |

| Chemical Formula | C₉H₇N | [2] |

| Molar Mass | 129.162 g·mol⁻¹ | [2] |

| Appearance | Colorless oily liquid | [2] |

| Density | 1.099 g/cm³ | [2] |

| Melting Point | 26–28 °C | [2] |

| Boiling Point | 242 °C | [2] |

| Acidity (pKa of conjugate acid) | 5.14 | [2] |

Comparison of Foundational Syntheses

| Synthesis | Year | Reactants | Key Reagents/Conditions | Product |

| Bischler-Napieralski | 1893 | β-Arylethylamide | Lewis Acid (POCl₃, P₂O₅), Reflux | 3,4-Dihydroisoquinoline (then oxidized to Isoquinoline) |

| Pomeranz-Fritsch | 1893 | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong Acid (conc. H₂SO₄) | Isoquinoline |

| Pictet-Spengler | 1911 | β-Arylethylamine, Aldehyde/Ketone | Acid Catalyst, Heat (can be mild) | Tetrahydroisoquinoline |

Generalized Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis (General)

-

Acylation: React a β-phenylethylamine with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form the corresponding N-acyl-β-phenylethylamine (amide).

-

Cyclization: Dissolve the resulting amide in a suitable solvent (e.g., toluene, acetonitrile).

-

Add a dehydrating Lewis acid (e.g., phosphoryl chloride, POCl₃) to the solution.[7]

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Work-up: After cooling, carefully quench the reaction mixture, typically with ice. Basify the aqueous solution and extract the product with an organic solvent.

-

Dehydrogenation: Dissolve the crude 3,4-dihydroisoquinoline intermediate in a suitable solvent and treat with a dehydrogenation agent (e.g., palladium on carbon) at elevated temperature to yield the final isoquinoline product.

-

Purification: Purify the final product by chromatography or crystallization.

Protocol 2: Pomeranz-Fritsch Synthesis (General)

-

Schiff Base Formation: Condense a benzaldehyde derivative with an aminoacetaldehyde diethyl acetal, typically in a non-polar solvent like toluene, to form the benzalaminoacetal.[10] This step may or may not require catalysis.

-

Cyclization: Add the isolated benzalaminoacetal intermediate slowly to a cold, stirred solution of concentrated sulfuric acid.[9]

-

Allow the reaction to proceed, often with gentle warming, for a specified period.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the solution with a strong base (e.g., NaOH solution) until alkaline.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic extracts, concentrate, and purify the residue by distillation or chromatography to yield the isoquinoline product.[10]

Protocol 3: Pictet-Spengler Synthesis (General)

-

Reaction Setup: Dissolve the β-arylethylamine and the desired aldehyde or ketone (typically 1 to 1.2 equivalents) in a suitable solvent (e.g., toluene, methanol, or water).

-

Acid Catalysis: Add an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid).[13] The reaction pH is often adjusted depending on the reactivity of the substrate.

-

Reaction: Heat the mixture to reflux and monitor the reaction's progress using TLC. Reaction times can vary from a few hours to days.

-

Work-up: Cool the reaction mixture to room temperature.

-

Neutralize the solution with a base (e.g., sodium bicarbonate solution).

-

Extraction & Purification: Extract the product with an appropriate organic solvent. Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting tetrahydroisoquinoline by column chromatography or crystallization.[10]

Conclusion

The discovery of isoquinoline in coal tar by Hoogewerf and van Dorp marked the beginning of a rich field of chemical inquiry.[1] The subsequent elucidation of its structure through oxidative degradation provided a clear target for synthetic chemists. The pioneering synthetic work of Bischler, Napieralski, Pomeranz, Fritsch, Pictet, and Spengler in the late 19th and early 20th centuries provided the crucial and versatile tools to access the isoquinoline core and its derivatives.[1] These foundational methodologies remain essential knowledge for today's researchers and are continuously adapted for the design and development of novel isoquinoline-based therapeutic agents and materials.[18][19]

References

- 1. benchchem.com [benchchem.com]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]

- 4. Bischler napieralski reaction | PPTX [slideshare.net]

- 5. jk-sci.com [jk-sci.com]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. www-leland.stanford.edu [www-leland.stanford.edu]

- 12. organicreactions.org [organicreactions.org]

- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. name-reaction.com [name-reaction.com]

- 16. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 17. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 18. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 19. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

An In-depth Technical Guide to the Natural Sources of Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline alkaloids represent a vast and structurally diverse group of naturally occurring compounds, with over 2,500 known examples.[1] Primarily synthesized by plants, these alkaloids are derived from the amino acid tyrosine and are characterized by a core isoquinoline skeleton. Their profound physiological effects have made them a cornerstone of both traditional and modern medicine. This technical guide provides a comprehensive overview of the major natural sources of medicinally important isoquinoline alkaloids, detailed experimental protocols for their extraction and characterization, and an exploration of their mechanisms of action through key signaling pathways.

Major Natural Sources of Isoquinoline Alkaloids

Isoquinoline alkaloids are predominantly found in a select number of plant families.[1][2] The Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae (moonseed family), and Ranunculaceae (buttercup family) are particularly rich sources of these compounds.[1] This section details the primary botanical origins of several key isoquinoline alkaloids.

Data Presentation: Quantitative Alkaloid Content

The concentration of isoquinoline alkaloids can vary significantly depending on the plant species, cultivar, geographical location, and time of harvest. The following tables summarize the quantitative yields of major isoquinoline alkaloids from their principal natural sources.

| Alkaloid(s) | Plant Source | Plant Part | Typical Yield (% of dry weight, unless otherwise noted) | References |

| Morphinan Alkaloids | ||||

| Morphine | Papaver somniferum | Latex | 10-15% | [3] |

| Codeine | Papaver somniferum | Latex | 1-3% | [3] |

| Thebaine | Papaver somniferum | Latex | 1-3% | [3] |

| Benzylisoquinoline Alkaloids | ||||

| Papaverine | Papaver somniferum | Latex | 1-3% | [3] |

| Noscapine | Papaver somniferum | Latex | 4-5% | [3] |

| Tubocurarine | Chondrodendron tomentosum | Bark and Stems | Not specified, but isolated in "good yield" | [4][5][6][7][8][9][10][11] |

| Protoberberine Alkaloids | ||||

| Berberine | Berberis vulgaris | Bark | ~5% | [12] |

| Benzophenanthridine Alkaloids | ||||

| Sanguinarine | Sanguinaria canadensis | Rhizome | 0.49 - 0.96 mg/g | [13] |

| Chelerythrine | Sanguinaria canadensis | Rhizome | 0.27 - 0.69 mg/g | [13] |

| Ipecac Alkaloids | ||||

| Emetine | Psychotria ipecacuanha | Roots | 0.39% (3.9 mg/g) | [14] |

| Cephaeline | Psychotria ipecacuanha | Roots | 0.47% (4.65 mg/g) | [14] |

Experimental Protocols

The extraction, isolation, and characterization of isoquinoline alkaloids are critical steps in their study and utilization. This section provides detailed methodologies for these processes.

General Experimental Workflow

The isolation of isoquinoline alkaloids typically follows a multi-step process, beginning with extraction from the plant material, followed by purification and structural elucidation.

Detailed Methodologies

1. Extraction of Alkaloids

-

Objective: To extract the total alkaloid content from the plant matrix.

-

Protocol (General Acid-Base Extraction):

-

Maceration: The dried and powdered plant material (100 g) is macerated with a solvent such as methanol or ethanol, often with the addition of a small amount of acid (e.g., 0.1% HCl) to facilitate the extraction of alkaloid salts. The mixture is agitated for 24-48 hours at room temperature.

-

Filtration: The mixture is filtered, and the plant material is re-extracted 2-3 times with the same solvent to ensure complete extraction.

-

Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acidification: The crude extract is dissolved in a 2-5% aqueous acid solution (e.g., sulfuric acid or hydrochloric acid).

-

Defatting: The acidic solution is washed with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove fats, oils, and other non-alkaloidal components. The organic layer is discarded.

-

Basification: The aqueous layer is made alkaline (pH 9-10) by the addition of a base, such as ammonium hydroxide or sodium carbonate. This converts the alkaloid salts into their free base form.

-

Liquid-Liquid Extraction: The alkaline aqueous solution is repeatedly extracted with an immiscible organic solvent like chloroform or dichloromethane. The organic layers containing the free alkaloid bases are combined.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude total alkaloid fraction.[15][16]

-

2. Purification of Alkaloids

-

Objective: To separate individual alkaloids from the crude extract.

-

Protocol (Column Chromatography):

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of alkaloids.[17]

-

Slurry Preparation: A slurry of silica gel in a nonpolar solvent (e.g., hexane or chloroform) is prepared and packed into a glass column.

-

Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: The column is eluted with a solvent system of gradually increasing polarity. A common gradient is from chloroform to a mixture of chloroform and methanol.

-

Fraction Collection: Fractions of the eluate are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired alkaloids.

-

Combining and Evaporation: Fractions containing the same pure compound are combined and the solvent is evaporated to yield the isolated alkaloid.[18]

-

-

Protocol (Preparative High-Performance Liquid Chromatography - Prep-HPLC):

-

Column: A reversed-phase C18 column is frequently used for the separation of isoquinoline alkaloids.

-

Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with additives like formic acid, acetic acid, or ammonium acetate to improve peak shape.[19][20]

-

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities.

-

Injection and Fraction Collection: A concentrated solution of the partially purified alkaloid fraction is injected onto the column, and fractions are collected based on the retention times of the target compounds.

-

Solvent Removal: The solvent is removed from the collected fractions, often by lyophilization, to yield the pure alkaloid.

-

3. Characterization of Alkaloids

-

Objective: To determine the chemical structure of the isolated alkaloids.

-

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

-

Crystallography: X-ray crystallography of a suitable crystal can provide the definitive three-dimensional structure of the molecule.[17][21]

-

Signaling Pathways of Key Isoquinoline Alkaloids

Understanding the molecular mechanisms by which isoquinoline alkaloids exert their biological effects is crucial for drug development. This section illustrates the signaling pathways of several prominent isoquinoline alkaloids.

Morphine: Mu-Opioid Receptor Signaling

Morphine, the prototypical opioid analgesic, exerts its effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6][12][22][23][24] Activation of MOR leads to a cascade of intracellular events that ultimately result in analgesia.

Berberine: Inhibition of the NF-κB Signaling Pathway

Berberine has demonstrated potent anti-inflammatory effects, which are partly mediated by its inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[13][14][25][26][27][28][29] This pathway is a key regulator of the inflammatory response.

Sanguinarine: Induction of Apoptosis

Sanguinarine exhibits cytotoxic activity against various cancer cell lines by inducing apoptosis, or programmed cell death.[1][14][25][30][31][32] This process involves the activation of a cascade of enzymes called caspases.

Tubocurarine: Neuromuscular Blockade

Tubocurarine is a classic example of a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to muscle paralysis.[2][4][5][7][10][33][34][35]

Conclusion

The plant kingdom remains a rich and largely untapped reservoir of medicinally valuable isoquinoline alkaloids. The compounds discussed in this guide represent only a fraction of the known diversity. For researchers, scientists, and drug development professionals, a thorough understanding of the natural sources, extraction methodologies, and mechanisms of action of these alkaloids is paramount for the discovery and development of novel therapeutics. The protocols and pathway diagrams provided herein serve as a foundational resource for advancing research in this critical area of natural product chemistry and pharmacology.

References

- 1. Sanguinarine-induced apoptosis in human leukemia U937 cells via Bcl-2 downregulation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]

- 3. Alkaloid Purification - Lifeasible [lifeasible.com]

- 4. The actions of tubocurarine at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kinetics of tubocurarine action and restricted diffusion within the synaptic cleft - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mu opioid receptor signaling in morphine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tubocurarine | chemical compound | Britannica [britannica.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. youtube.com [youtube.com]

- 13. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sanguinarine induces apoptosis of HT-29 human colon cancer cells via the regulation of Bax/Bcl-2 ratio and caspase-9-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 16. jocpr.com [jocpr.com]

- 17. Crystallization in Final Stages of Purification | Springer Nature Experiments [experiments.springernature.com]

- 18. column-chromatography.com [column-chromatography.com]

- 19. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 20. science.uct.ac.za [science.uct.ac.za]

- 21. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 22. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jove.com [jove.com]

- 24. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]

- 26. jstage.jst.go.jp [jstage.jst.go.jp]

- 27. spandidos-publications.com [spandidos-publications.com]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. spandidos-publications.com [spandidos-publications.com]

- 32. The actions of tubocurarine at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Tubocurarine - Humanitas.net [humanitas.net]

- 34. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Alkaloid Extraction - Lifeasible [lifeasible.com]

The Pharmacological Potential of the Isoquinoline Scaffold: A Technical Guide for Drug Development

Introduction

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry and drug discovery.[1] This privileged structure, consisting of a benzene ring fused to a pyridine ring, is the foundational core for a vast array of natural alkaloids and synthetic molecules exhibiting a wide spectrum of pharmacological activities.[1][2] Isoquinoline derivatives have been extensively investigated and developed for their therapeutic potential, leading to their use as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[1][3] This technical guide provides an in-depth overview of the pharmacological potential of the isoquinoline scaffold, focusing on quantitative data, detailed experimental protocols for key assays, and the visualization of critical signaling pathways.

Pharmacological Activities of Key Isoquinoline Alkaloids

Several isoquinoline alkaloids have demonstrated significant therapeutic potential across various disease models. This section will delve into the anticancer, antiviral, and antimicrobial activities of prominent isoquinoline compounds, presenting key quantitative data for each.

Anticancer Activity

Isoquinoline alkaloids exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[4]

Table 1: Anticancer Activity of Isoquinoline Alkaloids

| Compound | Cancer Cell Line | Assay | IC50 | Reference |

| Berberine | HT29 (Colon) | MTT | 52.37 ± 3.45 µM | [5] |

| Tca8113 (Oral Squamous) | MTT | 218.52 ± 18.71 µM | [5] | |

| CNE2 (Nasopharyngeal) | MTT | 249.18 ± 18.14 µM | [5] | |

| MCF-7 (Breast) | MTT | 272.15 ± 11.06 µM | [5] | |

| Hela (Cervical) | MTT | 245.18 ± 17.33 µM | [5] | |

| HCC70 (Triple Negative Breast) | MTT | 0.19 µM | [6][7][8] | |

| BT-20 (Triple Negative Breast) | MTT | 0.23 µM | [6][7][8] | |

| MDA-MB-468 (Triple Negative Breast) | MTT | 0.48 µM | [6][7][8] | |

| MDA-MB-231 (Triple Negative Breast) | MTT | 16.7 µM | [7][8] | |

| Sanguinarine | HL-60 (Promyelocytic Leukemia) | MTT | 0.9 µM (4h exposure) | [4] |

| A375 (Melanoma) | MTT | 0.11 µg/mL | [9] | |

| SK-MEL-3 (Melanoma) | MTT | 0.54 µg/mL | [9] | |

| G-361 (Melanoma) | MTT | 21.02 µg/mL (Berberine) | [9] | |

| Bel7402 (Hepatocellular Carcinoma) | MTT | 2.90 µM | [10] | |

| HepG2 (Hepatocellular Carcinoma) | MTT | 2.50 µM | [10] | |

| HCCLM3 (Hepatocellular Carcinoma) | MTT | 5.10 µM | [10] | |

| SMMC7721 (Hepatocellular Carcinoma) | MTT | 9.23 µM | [10] | |

| Palmatine | MCF-7 (Breast) | MTT | 5.126 - 5.805 µg/mL | [11][12] |

| T47D (Breast) | MTT | 5.126 - 5.805 µg/mL | [11][12] | |

| ZR-75-1 (Breast) | MTT | 5.126 - 5.805 µg/mL | [11][12] |

Antiviral Activity

Certain isoquinoline alkaloids have shown potent antiviral activity, particularly against coronaviruses. Emetine, for instance, has been identified as a powerful inhibitor of SARS-CoV-2 replication.

Table 2: Antiviral Activity of Emetine against Coronaviruses

| Virus | Cell Line | EC50 | Reference |

| SARS-CoV-2 | Vero | 0.147 nM | [13] |

| SARS-CoV-2 | Vero E6 | 0.46 µM | [3] |

| SARS-CoV | Vero E6 | 0.051 µM | [3] |

| MERS-CoV | Vero E6 | 0.014 µM | [3] |

| SARS-CoV-2 | Vero | ~0.007 µM | [14] |

| SARS-CoV-2 (Pretreatment) | Vero | 0.019 µM | [14] |

| Enterovirus A71 (EV-A71) | RD | 49 nM | [3] |

| Enterovirus D68 | RD | 19 nM | [3] |

| Echovirus-6 | RD | 45 nM | [3] |

| Coxsackievirus A16 | RD | 83 nM | [3] |

| Coxsackie B | RD | 51 nM | [3] |

Antimicrobial Activity

The isoquinoline scaffold is a key feature of many compounds with antibacterial properties. Both natural alkaloids and synthetic derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of Isoquinoline Derivatives

| Compound/Derivative Class | Bacteria | MIC (µg/mL) | Reference |

| Alkynyl Isoquinolines (HSN584, HSN739) | Staphylococcus aureus | 4 - 8 | [15] |

| MRSA | 4 - 8 | [15] | |

| VRSA | 4 - 8 | [15] | |

| Staphylococcus epidermidis | 4 - 16 | [15] | |

| Listeria monocytogenes | 4 - 16 | [15] | |

| Streptococcus pneumoniae | 4 - 16 | [15] | |

| Enterococcus faecalis | 4 - 16 | [15] | |

| Clostridium difficile | 4 - 16 | [15] | |

| Enterococcus faecium | 4 - 16 | [15] | |

| Spathullin B | Staphylococcus aureus | 1 | [16] |

| Spathullin A | Staphylococcus aureus | 4 | [16] |

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 | [17] |

| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 | [17] |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 | [17] |

| Tricyclic Isoquinoline (8d) | Enterococcus faecium | 128 | [17] |

| Tricyclic Isoquinoline (8f) | Enterococcus faecium | 64 | [17] |

Key Signaling Pathways Modulated by Isoquinoline Alkaloids

The pharmacological effects of isoquinoline alkaloids are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Berberine and the AMPK Signaling Pathway

Berberine exerts many of its beneficial metabolic effects, including its antidiabetic and anticancer properties, through the activation of AMP-activated protein kinase (AMPK).[1][18][19] AMPK acts as a master regulator of cellular energy homeostasis.

Sanguinarine and the NF-κB Signaling Pathway

Sanguinarine is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer.[20][21] It exerts its effect by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[20]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the pharmacological evaluation of isoquinoline compounds.